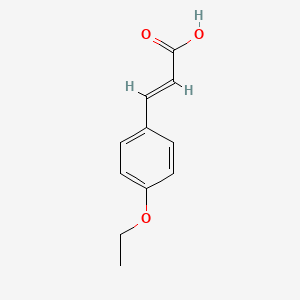

4-Ethoxycinnamic Acid

CAS No.: 151539-70-7; 2373-79-7; 2382-79-8

Cat. No.: VC4171138

Molecular Formula: C11H12O3

Molecular Weight: 192.214

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 151539-70-7; 2373-79-7; 2382-79-8 |

|---|---|

| Molecular Formula | C11H12O3 |

| Molecular Weight | 192.214 |

| IUPAC Name | (E)-3-(4-ethoxyphenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C11H12O3/c1-2-14-10-6-3-9(4-7-10)5-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-5+ |

| Standard InChI Key | DZLOUWYGNATKKZ-VMPITWQZSA-N |

| SMILES | CCOC1=CC=C(C=C1)C=CC(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

4-Methoxycinnamic acid (CAS: 943-89-5) is an α,β-unsaturated carboxylic acid with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol. Its structure features a methoxy group (-OCH₃) at the para position of the phenyl ring conjugated to a propenoic acid moiety . The trans-isomer (E-configuration) is the most stable and widely studied form .

Table 1: Physicochemical Properties of 4-Methoxycinnamic Acid

Spectroscopic and Crystallographic Data

-

NMR: ¹H NMR (CD₃OD, 300 MHz) exhibits signals at δ 7.62 (d, J = 16.0 Hz, H-β), 7.47–7.58 (m, aromatic H), and 3.82 (s, OCH₃) .

-

IR: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C aromatic) .

-

Crystallography: Monoclinic crystal system with hydrogen bonding stabilizing the planar structure .

Synthesis and Industrial Production

Conventional Synthesis Routes

The Knoevenagel condensation between 4-methoxybenzaldehyde and malonic acid in the presence of β-alanine or piperidine is the most widely used method, achieving yields >98% .

Representative Procedure:

-

Reagents: 4-Methoxybenzaldehyde (6.61 mmol), malonic acid (16.8 mmol), β-alanine (1.12 mmol), pyridine (37.1 mmol).

-

Conditions: Reflux at 120°C for 90 minutes, followed by HCl quenching and recrystallization in ethanol .

Scalable and Green Chemistry Approaches

-

Enzymatic Esterification: Rhizopus oryzae lipase catalyzes the reaction between 4-MCA and 2-ethylhexanol to produce octyl methoxycinnamate (a UV filter), achieving 91.3% yield in cyclo-octane at 45°C .

-

Microwave-Assisted Synthesis: Reduces reaction time by 60% compared to conventional heating while maintaining high purity .

Table 2: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Time | Environmental Impact |

|---|---|---|---|

| Knoevenagel Condensation | 98 | 90 minutes | Moderate (uses pyridine) |

| Enzymatic Esterification | 91.3 | 96 hours | Low (solvent-free) |

| Microwave Synthesis | 95 | 35 minutes | Low (energy-efficient) |

Biological and Pharmacological Activities

Antidiabetic Effects

4-MCA stimulates insulin secretion in pancreatic β-cells via Ca²⁺-dependent pathways, demonstrating dose-dependent hypoglycemic activity in streptozotocin-induced diabetic rats (40 mg/kg reduced blood glucose by 54%) . Mechanistic studies reveal:

-

Increased Hepatic Glycogen: Upregulation of glucokinase and phosphofructokinase enhances glucose utilization .

-

Antioxidant Activity: Scavenges ROS with an IC₅₀ of 0.04 mM against α-glucosidase, outperforming ascorbic acid .

Hepatoprotective and Neuroprotective Roles

-

Liver Protection: At 5 μM, 4-MCA preserves glutathione (GSH) levels and reduces ALT/AST enzymes in CCl₄-induced hepatotoxicity models .

-

Neuroprotection: Inhibits Aβ fibril formation in Alzheimer’s models by 68% at 10 μM, attributed to methoxy group interactions .

Industrial Applications

Cosmetics and UV Protection

4-MCA derivatives like ethyl 4-methoxycinnamate (CAS: 24393-56-4) are key ingredients in sunscreens, absorbing UVB radiation (280–320 nm) with molar absorptivity ε = 18,500 L·mol⁻¹·cm⁻¹ .

Food Preservation and Packaging

Incorporated into biodegradable polymers, 4-MCA extends the shelf life of perishables by inhibiting Aspergillus flavus growth (MIC = 0.2 mg/mL) .

Material Science

Functionalized 4-MCA monomers enhance the thermal stability of polyesters, increasing decomposition temperatures by 40°C compared to unmodified polymers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume